molecular formula C16H24O3 B14143516 2-Hydroxy-4-(nonyloxy)benzaldehyde CAS No. 89027-83-8

2-Hydroxy-4-(nonyloxy)benzaldehyde

Cat. No.: B14143516
CAS No.: 89027-83-8
M. Wt: 264.36 g/mol
InChI Key: WNYMFAAUAGALQW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(nonyloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a hydroxy group at the second position and a nonyloxy group at the fourth position on the benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(nonyloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

    Etherification: The hydroxy group at the fourth position is etherified with nonyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(nonyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.

    Substitution: Nonyl bromide in the presence of potassium carbonate in DMF.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(nonyloxy)benzoic acid.

    Reduction: 2-Hydroxy-4-(nonyloxy)benzyl alcohol.

    Substitution: Various ethers and esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-(nonyloxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(nonyloxy)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The hydroxy and nonyloxy groups may enhance its solubility and facilitate its interaction with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nonyloxy group.

    2-Hydroxybenzaldehyde: Lacks the nonyloxy group, making it less hydrophobic.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group at the third position and a hydroxy group at the fourth position.

Uniqueness

2-Hydroxy-4-(nonyloxy)benzaldehyde is unique due to the presence of the long nonyloxy chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interaction with lipid membranes or hydrophobic environments.

Properties

CAS No.

89027-83-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-hydroxy-4-nonoxybenzaldehyde

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-11-19-15-10-9-14(13-17)16(18)12-15/h9-10,12-13,18H,2-8,11H2,1H3

InChI Key

WNYMFAAUAGALQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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